molecular formula C19H20F3N3O B277725 4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide

4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide

Cat. No. B277725
M. Wt: 363.4 g/mol
InChI Key: RDEJCPRLXTWFBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide, also known as TFMP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies.

Mechanism of Action

4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide acts as a selective antagonist of the 5-HT2C receptor, which is a subtype of serotonin receptor in the brain. By blocking this receptor, 4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide can modulate the activity of certain neurotransmitters, leading to changes in behavior and mood.
Biochemical and Physiological Effects:
4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of drug addiction and alcoholism. However, the exact biochemical and physiological effects of 4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide are still being investigated.

Advantages and Limitations for Lab Experiments

One advantage of 4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide is its selectivity for the 5-HT2C receptor, which allows for more targeted research. However, its effects on other receptors and neurotransmitters are still being studied. Another limitation is the lack of information on the long-term effects of 4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide on the brain and body.

Future Directions

There are several future directions for the research on 4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide. One area of focus is the development of more selective and potent compounds that can target specific neurotransmitter receptors in the brain. Another direction is the investigation of the long-term effects of 4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide on the brain and body. Additionally, more research is needed to fully understand the potential use of 4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide in the treatment of drug addiction and alcoholism.
In conclusion, 4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide is a promising compound for scientific research due to its ability to modulate the activity of certain neurotransmitter receptors in the brain. Its selectivity for the 5-HT2C receptor makes it a valuable tool for targeted research, but more studies are needed to fully understand its biochemical and physiological effects. The future directions for research on 4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide include the development of more potent and selective compounds and further investigation of its potential use in the treatment of drug addiction and alcoholism.

Synthesis Methods

The synthesis of 4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide involves the reaction of 4-methylphenylpiperazine with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide as a white solid with a high yield. The purity of the compound can be further increased by recrystallization.

Scientific Research Applications

4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide has been used in various scientific research studies due to its ability to modulate the activity of certain neurotransmitter receptors in the brain. It has been shown to have anxiolytic and antidepressant effects in animal models. 4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide has also been studied for its potential use in the treatment of drug addiction and alcoholism.

properties

Product Name

4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide

Molecular Formula

C19H20F3N3O

Molecular Weight

363.4 g/mol

IUPAC Name

4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide

InChI

InChI=1S/C19H20F3N3O/c1-14-6-8-15(9-7-14)24-10-12-25(13-11-24)18(26)23-17-5-3-2-4-16(17)19(20,21)22/h2-9H,10-13H2,1H3,(H,23,26)

InChI Key

RDEJCPRLXTWFBS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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